molecular formula C12H8N4O2 B154718 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine CAS No. 134044-50-1

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine

Cat. No. B154718
CAS RN: 134044-50-1
M. Wt: 240.22 g/mol
InChI Key: ANQVNBDLIKNGOQ-UHFFFAOYSA-N
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Description

The compound 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic molecule that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is a core structure in many pharmacologically active molecules and is known for its versatility in chemical reactions, allowing for the synthesis of a wide range of derivatives with various functional groups .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines can be achieved through various methods. One approach involves the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine to yield imidazo[1,2-a]pyridines . Another method includes the reductive alkylation of 2-chloromethyl-3-nitroimidazo[1,2-a]pyrimidine under phase-transfer catalysis conditions, leading to C-alkylated derivatives . Additionally, the iron(III)-catalyzed cascade reaction between nitroolefins and 2-aminopyridines has been used for the synthesis of imidazo[1,2-a]pyridines, which can be further transformed into drugs like zolimidine . Optically active imidazo[1,2-a]pyrimidines have also been synthesized from reactions with (L)-α-amino acids .

Molecular Structure Analysis

X-ray structural investigations have been conducted on related compounds such as 2-phenylimidazo[1,2-a]pyridine and its salts. These studies reveal that the insertion of a nitro group does not fundamentally change the geometry of the molecule but does induce changes in electron density distribution . Such modifications can influence the physical properties and reactivity of the molecule.

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines exhibit a range of chemical behaviors. For instance, 3-nitroso-2-phenylimidazo[1,2-a]pyridines and -pyrimidines can undergo deoxygenation and thermal ring-closure reactions . Additionally, functionalization strategies for 2-chloro-3-nitroimidazo[1,2-a]pyridine have been explored, including Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitutions . The synthesis of pyrrolo-imidazo[1,2-a]pyridine scaffolds has been achieved through sequential coupling and reductive annulation, demonstrating the compound's versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines are influenced by their molecular structure. The presence of a nitro group and other substituents can affect the molecule's electron distribution, polarity, and reactivity. For example, the iron(II)-catalyzed denitration reaction has been used to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives, highlighting the role of functional groups in determining the properties of the final products . Chemical-genetic profiling has shown that imidazo[1,2-a]pyridines and -pyrimidines target essential cellular processes, with subtle structural differences leading to distinct mechanisms of action .

Scientific Research Applications

Chemogenomic Profiling

  • Application : Imidazo[1,2-a]pyrimidines, including compounds like 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine, have been used to understand cell physiology by targeting essential, conserved cellular processes. In yeast, these compounds demonstrated distinct mechanisms of action, affecting either mitochondrial functions or acting as DNA poisons. This suggests their potential in determining mechanisms of action in mammalian cells and exploring structure-activity relationships (Yu et al., 2008).

Antineoplastic Activity

  • Application : Derivatives of imidazo[1,2-a]pyrimidine have been synthesized with antineoplastic (anti-cancer) properties. These compounds showed variable degrees of activity against cancer cell lines, indicating their potential in cancer treatment (Abdel-Hafez, 2007).

Development of Novel Scaffolds

  • Application : Imidazo[1,2-a]pyrimidines have been used to develop new chemical scaffolds, such as pyrrolo-imidazo[1,2-a]pyridines, with potential applications in the synthesis of diverse molecular libraries. These scaffolds have been identified for their antiproliferative activity against cancer cell lines, highlighting their significance in drug discovery (Zhang et al., 2019).

Optical and Fluorescent Properties

  • Application : Imidazo[1,2-a]pyrimidines and their derivatives have been studied for their fluorescent properties, making them potential candidates for use as biomarkers and photochemical sensors. The presence of substituents like hydroxymethyl groups can enhance fluorescence intensity, expanding their applications in bioimaging and diagnostics (Velázquez-Olvera et al., 2012).

Synthetic Methodologies

  • Application : The synthesis of imidazo[1,2-a]pyrimidines involves diverse chemosynthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methodologies contribute to the development of new chemosynthetic strategies and drug development due to their wide range of applications in medicinal chemistry (Goel et al., 2015).

properties

IUPAC Name

2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)10-4-1-3-9(7-10)11-8-15-6-2-5-13-12(15)14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQVNBDLIKNGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CC=NC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363052
Record name 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine

CAS RN

134044-50-1
Record name 2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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